molecular formula C16H19N5 B13504026 [(1-ethyl-1H-imidazol-2-yl)methyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})amine

[(1-ethyl-1H-imidazol-2-yl)methyl]({[4-(1H-imidazol-1-yl)phenyl]methyl})amine

Cat. No.: B13504026
M. Wt: 281.36 g/mol
InChI Key: IDQBDPGWYZYTJF-UHFFFAOYSA-N
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Description

(1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})amine is a complex organic compound that features two imidazole rings connected by a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})amine typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole rings, followed by their functionalization and subsequent coupling to the phenyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The imidazole rings can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce the corresponding amines.

Scientific Research Applications

(1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of antifungal and antibacterial agents.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})amine involves its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-imidazol-2-yl)methylphenyl]methyl})amine
  • (1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})methanol
  • (1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})ketone

Uniqueness

(1-ethyl-1H-imidazol-2-yl)methylphenyl]methyl})amine is unique due to its dual imidazole structure, which provides it with distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific coordination chemistry or biological activity.

Properties

Molecular Formula

C16H19N5

Molecular Weight

281.36 g/mol

IUPAC Name

N-[(1-ethylimidazol-2-yl)methyl]-1-(4-imidazol-1-ylphenyl)methanamine

InChI

InChI=1S/C16H19N5/c1-2-20-10-8-19-16(20)12-18-11-14-3-5-15(6-4-14)21-9-7-17-13-21/h3-10,13,18H,2,11-12H2,1H3

InChI Key

IDQBDPGWYZYTJF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1CNCC2=CC=C(C=C2)N3C=CN=C3

Origin of Product

United States

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